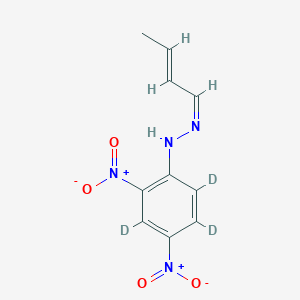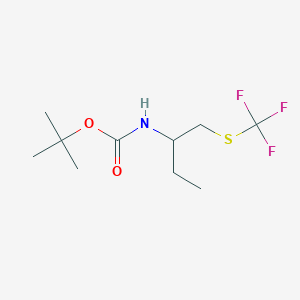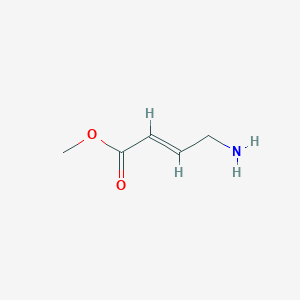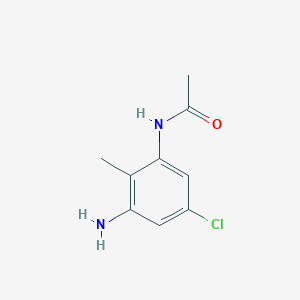
(2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is significant in organic synthesis, particularly in the field of peptide synthesis, due to its stability and ease of deprotection under mild acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3). The reaction is carried out in a mixed solvent of dioxane and water . The Boc group is introduced to the amino acid through this reaction, resulting in the formation of the Boc-protected amino acid.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
(2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: Acidic conditions (e.g., hydrochloric acid, HCl)
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of free amino acids.
科学的研究の応用
(2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis
作用機序
The mechanism of action of (2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions .
類似化合物との比較
Similar Compounds
- (2R, 3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
- (2S, 3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid
- (1S, 4R)-(-)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid
Uniqueness
(2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is unique due to its specific chiral configuration and the presence of the Boc-protected amino group. This configuration provides stability and ease of deprotection, making it highly valuable in peptide synthesis and other organic synthesis applications .
特性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
(2R,3R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10(13(17)18)12(11-8-6-5-7-9-11)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m1/s1 |
InChIキー |
RPHRJSPXJCPPIP-ZYHUDNBSSA-N |
異性体SMILES |
C[C@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760341.png)


![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760376.png)




![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)

